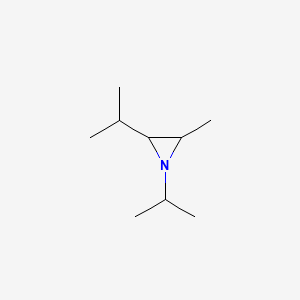
1,2-Diisopropyl-3-methylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diisopropyl-3-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy due to the small ring size, making them highly reactive and valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the cyclization of amino alcohols or amino halides under basic conditions .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .
化学反応の分析
Types of Reactions
1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the cleavage of the aziridine ring by nucleophiles such as amines, alcohols, or thiols, leading to the formation of open-chain amines.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: The nitrogen atom in aziridines can participate in substitution reactions, where the aziridine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.
Aziridine N-Oxides: Formed through oxidation.
Substituted Aziridines: Produced via substitution reactions.
科学的研究の応用
1,2-Diisopropyl-3-methylaziridine has several applications in scientific research:
作用機序
The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .
類似化合物との比較
Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine:
Azetidine: A four-membered ring compound with one nitrogen atom, less strained than aziridines.
Uniqueness of 1,2-Diisopropyl-3-methylaziridine
This compound is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of isopropyl groups and a methyl group on the aziridine ring can affect the compound’s steric and electronic properties, making it distinct from other aziridines and potentially more suitable for certain applications .
特性
CAS番号 |
6124-84-1 |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC名 |
2-methyl-1,3-di(propan-2-yl)aziridine |
InChI |
InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3 |
InChIキー |
ANQWPSVUXKSOOT-UHFFFAOYSA-N |
正規SMILES |
CC1C(N1C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)

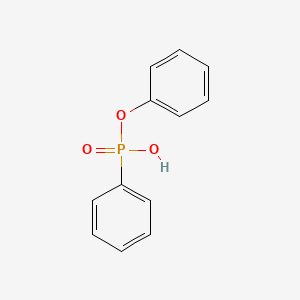
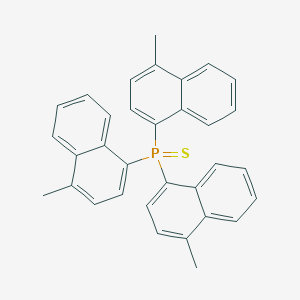
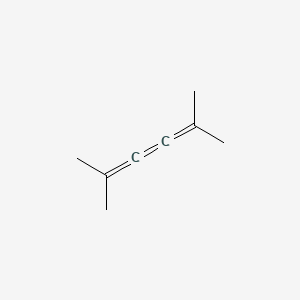

![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
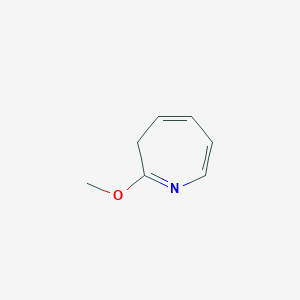


![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
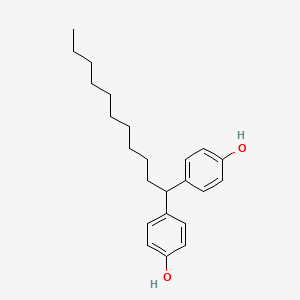
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
